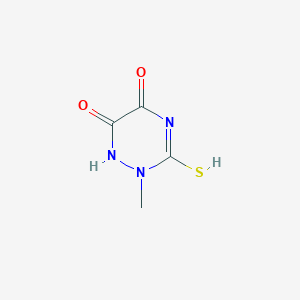
2-methyl-3-sulfanyl-1H-1,2,4-triazine-5,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “2-methyl-3-sulfanyl-1H-1,2,4-triazine-5,6-dione” is a complex organic molecule with the molecular formula C132H108F18N6O6P9Re3. It is a highly specialized compound used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-sulfanyl-1H-1,2,4-triazine-5,6-dione involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions such as halogenation, alkylation, and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques that can handle the complexity of the compound. This often involves the use of automated reactors, continuous flow systems, and advanced purification methods such as chromatography and crystallization. The production process is optimized to minimize waste and maximize efficiency, ensuring a consistent supply of the compound for research and industrial applications.
化学反应分析
Types of Reactions
2-methyl-3-sulfanyl-1H-1,2,4-triazine-5,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used under controlled conditions, often in the presence of catalysts like palladium or platinum.
Substitution: Halogenation reactions use reagents like chlorine, bromine, or iodine, while alkylation reactions involve alkyl halides or alkyl sulfonates. These reactions are usually performed in organic solvents at specific temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions produce reduced forms with fewer oxygen atoms. Substitution reactions result in the formation of new compounds with different substituents.
科学研究应用
2-methyl-3-sulfanyl-1H-1,2,4-triazine-5,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard for analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: In biological research, this compound is used to study enzyme kinetics, protein-ligand interactions, and cellular signaling pathways.
Industry: this compound is used in the development of advanced materials, including polymers, coatings, and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of 2-methyl-3-sulfanyl-1H-1,2,4-triazine-5,6-dione involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, gene expression, or metabolic processes, ultimately resulting in the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
Similar compounds to 2-methyl-3-sulfanyl-1H-1,2,4-triazine-5,6-dione include other complex organic molecules with similar structural features and chemical properties. Examples include:
CID 2244 (aspirin): A widely used analgesic and anti-inflammatory agent.
CID 5161 (salicylsalicylic acid): A derivative of salicylic acid with anti-inflammatory properties.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
CID 1548887 (sulindac): Another nonsteroidal anti-inflammatory drug with similar therapeutic effects.
Uniqueness
This compound is unique due to its specific molecular structure and the presence of multiple functional groups that confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with a wide range of molecular targets makes it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
2-methyl-3-sulfanyl-1H-1,2,4-triazine-5,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c1-7-4(10)5-2(8)3(9)6-7/h1H3,(H,6,9)(H,5,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWWHOXOVPIGFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)C(=O)N1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC(=O)C(=O)N1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













